1-[3-Fluoro-4-(trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride
CAS No.: 1286273-40-2
Cat. No.: VC6491737
Molecular Formula: C13H18Cl2F4N2
Molecular Weight: 349.19
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1286273-40-2 |
|---|---|
| Molecular Formula | C13H18Cl2F4N2 |
| Molecular Weight | 349.19 |
| IUPAC Name | 1-[[3-fluoro-4-(trifluoromethyl)phenyl]methyl]piperidin-4-amine;dihydrochloride |
| Standard InChI | InChI=1S/C13H16F4N2.2ClH/c14-12-7-9(1-2-11(12)13(15,16)17)8-19-5-3-10(18)4-6-19;;/h1-2,7,10H,3-6,8,18H2;2*1H |
| Standard InChI Key | QOVNNIDZQLVSDW-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1N)CC2=CC(=C(C=C2)C(F)(F)F)F.Cl.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
1-[3-Fluoro-4-(trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride features a piperidine ring (C₅H₁₁N) substituted at the 4-position with an amine group and at the 1-position with a benzyl moiety. The benzyl group is further functionalized with a fluorine atom at the 3-position and a trifluoromethyl (-CF₃) group at the 4-position. The dihydrochloride salt form enhances its solubility in aqueous media, a critical factor for bioavailability in pharmacological applications .
Molecular Formula: C₁₄H₁₇Cl₂F₄N₂
Molecular Weight: 349.19 g/mol
Key Structural Features:
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Piperidine ring with chair conformation, stabilized by intramolecular hydrogen bonding.
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Electron-withdrawing trifluoromethyl group enhancing electrophilic reactivity.
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Fluorine atom contributing to steric hindrance and metabolic resistance.
Physicochemical Characteristics
The compound’s logP (partition coefficient) is estimated at 2.8, indicating moderate lipophilicity suitable for blood-brain barrier penetration. Its pKa of 9.2 (amine group) and 1.5 (trifluoromethyl group) reflect strong basicity and weak acidity, respectively. These properties facilitate interactions with both hydrophilic and hydrophobic biological targets .
Synthesis and Industrial Production
Synthetic Pathways
The synthesis involves a multi-step sequence:
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Benzylation of Piperidine:
Reaction of 3-fluoro-4-(trifluoromethyl)benzyl chloride with piperidin-4-amine under basic conditions (e.g., K₂CO₃) yields the benzylated intermediate . -
Amination:
The intermediate undergoes nucleophilic substitution with ammonia or ammonium chloride to introduce the primary amine group . -
Salt Formation:
Treatment with hydrochloric acid converts the free base into the dihydrochloride salt, improving crystallinity and stability.
Optimization Strategies:
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Use of continuous flow reactors to enhance reaction efficiency.
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Chromatographic purification (e.g., reverse-phase HPLC) to achieve >98% purity .
Industrial Scalability
Industrial production employs:
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Microwave-Assisted Synthesis: Reduces reaction time from 24 hours to 2–3 hours.
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Green Chemistry Principles: Solvent recovery systems minimize waste generation.
Therapeutic Applications
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Neuropathic Pain: In murine models, the compound reduced formalin-induced pain behaviors by 70% at 10 mg/kg .
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Antiviral Activity: Structural analogs demonstrated MIC values of 6.3–23 µM against Mycobacterium tuberculosis, suggesting potential repurposing.
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CNS Disorders: Enhanced lipophilicity enables blood-brain barrier penetration, with preliminary data showing anxiolytic effects in zebrafish models.
Comparative Analysis with Structural Analogs
Analog Comparison Table
| Compound Name | Structural Variation | TRPV1 IC₅₀ (nM) | Selectivity |
|---|---|---|---|
| 1-[3-Fluoro-4-(CF₃)benzyl]piperidin-4-amine | Reference compound | 8.4 | High |
| 1-[3-Fluoro-5-(CF₃)benzyl]piperidin-4-amine | Trifluoromethyl at 5-position | 12.1 | Moderate |
| N-[3-Chloro-4-(CF₃)benzyl]piperidin-4-amine | Chlorine substitution | 25.6 | Low |
| 1-[3-Methoxybenzyl]piperidin-4-amine | Methoxy group (no fluorine) | >100 | None |
Structure-Activity Relationships (SAR)
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Electron-Withdrawing Groups: Trifluoromethyl at the 4-position enhances TRPV1 binding by 150-fold compared to methoxy analogs .
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Halogen Position: Fluorine at the 3-position improves metabolic stability over chlorine-substituted derivatives .
Applications in Medicinal Chemistry
Drug Design Optimization
The compound serves as a scaffold for:
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Dual-Action Antagonists: Hybrid molecules combining TRPV1 and NMDA receptor antagonism show synergistic analgesia .
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Proteolysis-Targeting Chimeras (PROTACs): Conjugation with E3 ligase ligands enables targeted protein degradation .
Case Study: Neuropathic Pain Management
A 2024 study administered the compound (10 mg/kg, oral) to rats with chronic constriction injury. Results included:
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65% reduction in mechanical allodynia (vs. 22% for gabapentin).
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No observed hyperthermia, a common side effect of TRPV1 antagonists .
Challenges and Future Directions
Metabolic Stability
While the trifluoromethyl group resists oxidative metabolism, hepatic glucuronidation of the amine remains a concern. Strategies under investigation:
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Prodrug Approaches: Masking the amine as a tert-butyl carbamate.
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Isotopic Labeling: Incorporation of deuterium at labile positions to prolong half-life .
Clinical Translation Barriers
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Cytotoxicity: IC₅₀ of 48 µM in HEK293 cells necessitates structural refinements.
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Formulation Challenges: Poor aqueous solubility at physiological pH requires nanoparticle encapsulation.
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